molecular formula C14H17ClN2 B1491200 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole CAS No. 2098017-92-4

4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Cat. No.: B1491200
CAS No.: 2098017-92-4
M. Wt: 248.75 g/mol
InChI Key: CPELLRNICMADNE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a functionalized pyrazole derivative of significant interest in medicinal and synthetic chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The key reactive handle on this compound is the chloromethyl group at the 4-position, which acts as an excellent electrophile, facilitating further functionalization through SN2 reactions with various nucleophiles . This makes it a highly valuable building block for the synthesis of more complex molecules, such as covalent inhibitors or candidates for structure-activity relationship (SAR) studies . The isobutyl group at the 1-position contributes steric bulk and can influence the compound's lipophilicity and metabolic stability, while the phenyl ring at the 3-position provides a platform for π-stacking interactions with biological targets . As a research chemical, its primary mechanism of action is not defined but is instead exploitable by researchers; the chloromethyl group can be designed to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites . This reagent is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELLRNICMADNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural validation of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole , a critical alkylating intermediate used in the synthesis of bioactive scaffolds such as Hsp90 inhibitors and S1P1 agonists.

Executive Summary & Chemical Context

4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a reactive electrophile serving as a "warhead" or linker in medicinal chemistry. It is structurally composed of a pyrazole core substituted at the N1 position with an isobutyl group, the C3 position with a phenyl ring, and the C4 position with a chloromethyl moiety.

This compound acts as a key building block for:

  • Hsp90 Inhibitors: Resorcylate aminopyrazole analogs used in fungal-selective therapeutics.[1]

  • S1P1 Agonists: Pyrazole oxadiazole derivatives for autoimmune disorders.

  • Kinase Inhibitors: p38 MAP kinase pathway modulators.

Due to the high reactivity of the benzylic-like C-Cl bond, this molecule is prone to hydrolysis (reverting to the alcohol) or dimerization. Accurate spectroscopic validation is required immediately post-synthesis to ensure integrity before subsequent coupling reactions.

Chemical Identity
PropertyDetail
IUPAC Name 4-(chloromethyl)-1-(2-methylpropyl)-3-phenyl-1H-pyrazole
Molecular Formula C

H

ClN

Molecular Weight 248.75 g/mol
Key Precursor (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol
Physical State Off-white to pale yellow solid (low melting point)

Spectroscopic Data Analysis

The following data sets represent the standard characterization profile for high-purity (>95%) material.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Deuterated Chloroform)
Reference:  TMS (

0.00 ppm)

H NMR Assignment Table

The proton spectrum is characterized by the distinct isobutyl pattern, the aromatic phenyl region, and the diagnostic singlet of the chloromethyl group.

Position / MoietyShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
H-5 (Pyrazole) 7.62 Singlet (s)1H-Diagnostic peak; confirms 1,3,4-substitution pattern.
Phenyl (o) 7.75 – 7.80Multiplet (m)2H-Ortho protons of the phenyl ring.
Phenyl (m, p) 7.35 – 7.45Multiplet (m)3H-Meta/Para protons; often overlapping.
-CH

Cl
4.65 Singlet (s)2H-Critical Quality Attribute. Shift < 4.5 suggests hydrolysis to alcohol.
N-CH

(Isobutyl)
3.92Doublet (d)2H7.2Characteristic N-alkylation shift.
-CH- (Isobutyl) 2.25Multiplet (m)1H-Methine proton.
-CH

(Isobutyl)
0.94Doublet (d)6H6.7Geminal dimethyl group.

Analyst Note: The chemical shift of the chloromethyl protons (


 4.65) is the primary indicator of reaction completion. The precursor alcohol (-(CH

OH) typically resonates upfield at

~4.45-4.50 ppm depending on concentration.

C NMR Assignment Table
Carbon TypeShift (

ppm)
Assignment
C=N (Pyrazole C3) 151.2Quaternary carbon attached to Phenyl.
C-N (Pyrazole C5) 130.5Methine carbon of the pyrazole ring.
Aromatic C (Phenyl) 133.0 (ipso), 128.8, 128.2, 126.5Typical monosubstituted benzene pattern.
C-C (Pyrazole C4) 116.8Quaternary carbon carrying the chloromethyl group.
N-CH

59.5Isobutyl methylene attached to Nitrogen.
-CH

Cl
37.2 Diagnostic: Chloromethyl carbon.
-CH- 29.4Isobutyl methine.
-CH

20.1Isobutyl methyls.
B. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

  • Molecular Ion (M

    
    ):  248.1
    
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the M peak (248) and the M+2 peak (250).

  • Fragmentation (EI):

    • m/z 248 [M]

      
      
      
    • m/z 213 [M – Cl]

      
       (Loss of chlorine, formation of stable benzylic-type carbocation).
      
    • m/z 199 [Loss of CH

      
      Cl].
      
C. Infrared Spectroscopy (FT-IR)
  • C-Cl Stretch: 680 – 750 cm

    
     (Strong, sharp).
    
  • C-H Stretch (Aromatic): 3050 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2960, 2870 cm

    
     (Isobutyl).
    
  • Absence: No broad band at 3200-3400 cm

    
     (confirms absence of precursor alcohol).
    

Experimental Protocols & Workflow

Protocol 1: Synthesis & Isolation (Via Thionyl Chloride)

Context: Conversion of (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol to the chloride.

  • Dissolution: Dissolve 1.0 eq of the alcohol precursor in anhydrous Dichloromethane (DCM).

  • Activation: Cool to 0°C. Add 1.5 eq of Thionyl Chloride (SOCl

    
    ) dropwise.
    
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The chloride moves faster (higher R

    
    ) than the alcohol.
    
  • Workup (Critical): Evaporate volatiles under reduced pressure. Do not perform an aqueous workup if possible, to prevent hydrolysis. Co-evaporate with Toluene (2x) to remove residual HCl/SO

    
    .
    
  • Storage: Store under Nitrogen at -20°C.

Protocol 2: Analytical Sample Preparation (NMR)

Objective: Prevent in-tube hydrolysis during measurement.

  • Solvent Prep: Use CDCl

    
     treated with anhydrous K
    
    
    
    CO
    
    
    or filtered through a small plug of basic alumina to remove acidity.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Timing: Run the spectrum immediately upon dissolution.

  • Validation: Check the integration of the

    
     4.65 singlet against the aromatic region (5H). If the integral is < 2.0H and a new peak appears at 
    
    
    
    4.50, hydrolysis has occurred.

Visualizations

Diagram 1: Analytical Logic & Validation Workflow

This diagram illustrates the decision matrix for validating the synthesized intermediate.

AnalyticalWorkflow Start Crude Product Isolated TLC TLC Check (Hex:EtOAc 4:1) Start->TLC Decision1 Single Spot? Higher Rf than Alcohol? TLC->Decision1 Purify Flash Chromatography (Neutral Silica) Decision1->Purify No NMR 1H NMR (CDCl3) Immediate Run Decision1->NMR Yes Purify->NMR CheckCl Check CH2Cl Shift Target: ~4.65 ppm (s) NMR->CheckCl CheckOH Check OH Impurity Peak at ~4.45 ppm? CheckCl->CheckOH Found Reprocess Reprocess/Dry CheckCl->Reprocess Missing/Shifted MS Mass Spec (ESI+) Verify M/M+2 (3:1) CheckOH->MS Absent CheckOH->Reprocess Present Release Release for Coupling Step MS->Release

Caption: Analytical workflow for validating 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole integrity prior to use.

Diagram 2: Structural Connectivity & Fragmentation

Visualizing the key spectroscopic correlations.

StructureData Core 1-isobutyl-3-phenyl -4-chloromethyl-pyrazole Isobutyl Isobutyl Group N-CH2 (d, 3.9 ppm) CH3 (d, 0.9 ppm) Core->Isobutyl 1H NMR Phenyl Phenyl Group Multiplets (7.3-7.8 ppm) Core->Phenyl 1H NMR Chloromethyl Chloromethyl Singlet (4.65 ppm) 13C: 37.2 ppm Core->Chloromethyl Key Warhead H5 Pyrazole H-5 Singlet (7.62 ppm) Diagnostic Core->H5 Regio-check MS MS Chloromethyl->MS Loss of Cl (M-35)

Caption: Structural dissection showing diagnostic NMR signals and MS fragmentation logic.

References

  • Title: Pyrazole oxadiazole derivatives as S1P1 agonists.
  • Hsp90 Inhibitor Context: Title: Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Source:PubMed Central (PMC7474477). URL:[Link]

  • General Spectroscopic Data for 1,3,4-Substituted Pyrazoles: Title: Synthesis and biological evaluation of 1,3-diphenyl-4-alkyl-pyrazoles. Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Precursor Characterization (Aldehyde/Alcohol): Title: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1152578-34-1) Data Sheet.[2][3][4] Source: BLD Pharm / PubChem. URL:[Link]

Sources

Technical Monograph: 4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity[1]

4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a highly functionalized heterocyclic building block used primarily as a "warhead" or linker intermediate in the synthesis of bioactive small molecules.[1] Belonging to the class of 1,3-disubstituted pyrazoles, this compound features a reactive electrophilic center (chloromethyl) at the C4 position, enabling rapid diversification via nucleophilic substitution.

Its structural motif—combining a lipophilic isobutyl group at N1 and a phenyl ring at C3—mimics the pharmacophore features found in several COX-2 inhibitors (e.g., Celecoxib analogues) and CB1 receptor antagonists (e.g., Rimonabant derivatives), making it a critical scaffold for Structure-Activity Relationship (SAR) studies.

Chemical Profile
PropertyDescription
IUPAC Name 4-(chloromethyl)-1-(2-methylpropyl)-3-phenyl-1H-pyrazole
Molecular Formula C₁₄H₁₇ClN₂
Molecular Weight 248.75 g/mol
Predicted LogP ~4.2 (High Lipophilicity)
Physical State Low-melting solid or viscous yellow oil (dependent on purity)
Reactivity High electrophilicity at C4-CH₂Cl; susceptible to hydrolysis
Storage 2–8°C, under Argon/Nitrogen; protect from moisture

Synthetic Methodology

The synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole requires strict regiocontrol to ensure the phenyl group is positioned at C3 rather than C5.[1] The most robust route utilizes an enaminone precursor to direct the cyclization, followed by a stepwise functionalization of the C4 position.

Step 1: Regioselective Pyrazole Formation

Rationale: Direct condensation of isobutylhydrazine with benzoylacetone often yields a mixture of 1,3- and 1,5-isomers. Using an enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one) ensures the unsubstituted hydrazine nitrogen attacks the electrophilic


-carbon, locking the regiochemistry to the 1,3-isomer.[1]

Reagents: 3-(dimethylamino)-1-phenylprop-2-en-1-one, Isobutylhydrazine hydrochloride, Ethanol, TEA.[1] Protocol:

  • Dissolve 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq) in absolute ethanol (0.5 M).

  • Add Isobutylhydrazine hydrochloride (1.1 eq) and Triethylamine (1.2 eq).

  • Reflux for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Dry over Na₂SO₄ and concentrate to yield 1-isobutyl-3-phenyl-1H-pyrazole .[1]

Step 2: Vilsmeier-Haack Formylation

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[1] Protocol:

  • Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) to generate the chloroiminium salt (Vilsmeier reagent). Stir for 30 min.

  • Dissolve the pyrazole from Step 1 in minimal DMF and add dropwise to the reagent.

  • Heat to 80°C for 3 hours.

  • Quench by pouring onto ice/saturated NaOAc solution. The aldehyde 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde will precipitate or extract into DCM.[1]

Step 3: Reduction to Alcohol

Protocol:

  • Suspend the aldehyde in MeOH/THF (1:1).

  • Add NaBH₄ (0.5 eq) portion-wise at 0°C. Stir for 1 hour.

  • Quench with dilute HCl. Extract with EtOAc.

  • Isolate (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol .

Step 4: Chlorination

Rationale: Thionyl chloride provides a clean conversion with gaseous byproducts (SO₂, HCl), simplifying purification. Protocol:

  • Dissolve the alcohol in anhydrous DCM (0.2 M).

  • Add SOCl₂ (1.5 eq) dropwise at 0°C. (Optional: Add cat.[1] DMF).[2]

  • Stir at room temperature for 2 hours.

  • Evaporate solvent and excess SOCl₂ strictly under reduced pressure.

  • Critical: Do not perform an aqueous workup if possible, or use cold NaHCO₃ rapidly to avoid hydrolysis. Flash chromatography (Hex/EtOAc) yields the target chloride.

Reaction Mechanism & Logic Map

The following diagram illustrates the regiochemical logic and the functional group transformation pathway.

G Start Acetophenone Enaminone Enaminone (Ph-CO-CH=CH-NMe2) Start->Enaminone DMF-DMA Reflux Pyrazole 1-Isobutyl-3-phenyl-pyrazole Enaminone->Pyrazole Cyclization (Regioselective) Hydrazine Isobutylhydrazine Hydrazine->Pyrazole + Aldehyde 4-Carbaldehyde Intermediate Pyrazole->Aldehyde Vilsmeier-Haack (POCl3/DMF) Alcohol 4-Hydroxymethyl Intermediate Aldehyde->Alcohol Reduction (NaBH4) Target 4-(Chloromethyl)-1-isobutyl- 3-phenyl-1H-pyrazole Alcohol->Target Chlorination (SOCl2)

Figure 1: Synthetic pathway highlighting the regioselective construction of the pyrazole core followed by C4 functionalization.[1][3]

Technical Specifications & Validation

Structural Characterization (Expected Data)

To validate the synthesis, researchers should look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.8–7.3 ppm:  Multiplet (5H, Phenyl group).
      
    • 
       7.5 ppm:  Singlet (1H, Pyrazole C5-H). Note: Absence of C4-H confirms substitution.
      
    • 
       4.6 ppm:  Singlet (2H, –CH₂Cl). Diagnostic shift for chloromethyl.
      
    • 
       3.9 ppm:  Doublet (2H, N–CH₂–CH).
      
    • 
       2.2 ppm:  Multiplet (1H, –CH(CH₃)₂).
      
    • 
       0.9 ppm:  Doublet (6H, –CH(CH₃)₂).
      
  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 249.1 / 251.1 (Characteristic 3:1 Chlorine isotope pattern).[1]

Stability & Handling[1][4]
  • Hydrolysis Risk: The benzylic-like C–Cl bond is labile.[1] Exposure to atmospheric moisture can slowly revert the compound to the alcohol (Step 3 product).

  • Safety: As an alkylating agent, this compound is a potential vesicant and lachrymator . Handle only in a fume hood with nitrile gloves.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium hydroxide to hydrolyze the chloride before disposal.

Applications in Drug Discovery

This scaffold is a versatile intermediate for "Fragment-Based Drug Design" (FBDD).[1] The chloromethyl group serves as a pivot point for introducing diverse polar motifs to modulate solubility and potency.

Common Derivatizations:

  • Amination: Reaction with secondary amines (e.g., morpholine, piperazine) to generate tertiary amines, improving solubility and metabolic stability.

  • Thioether Formation: Displacement with thiols (e.g., mercaptopyrimidines) to create sulfide-linked bis-heterocycles, common in kinase inhibitors.

  • C-C Bond Formation: Use in Suzuki-Miyaura cross-coupling (via conversion to nitrile or direct benzylic coupling) to extend the carbon skeleton.[1]

References

  • Regioselective Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[4] Synlett, vol. 2006, no.[4] 19, 2006, pp. 3267–3270. Link

  • Vilsmeier-Haack Functionalization: Meth-Cohn, O., and Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, Pergamon, 1991, pp. 777–794.
  • Chlorination Protocols: Lyalin, B. V., and Petrosyan, V. A. "Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles." Russian Journal of Electrochemistry, vol. 44, 2008, pp. 1320–1326. Link

  • Biological Relevance (COX-2/CB1): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)."[1] Journal of Medicinal Chemistry, vol. 40, no. 9, 1997, pp. 1347–1365. Link[1]

Sources

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Compounds

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this unassuming ring system has proven to be a remarkably versatile scaffold for the design of potent and selective therapeutic agents.[1] Its unique physicochemical properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for diverse molecular interactions, making it a "privileged structure" in drug discovery.[3]

The clinical and commercial success of pyrazole-containing drugs is a testament to their therapeutic importance. The U.S. Food and Drug Administration (FDA) has approved over 40 such drugs for a wide array of conditions, ranging from inflammation and cancer to viral infections and cardiovascular diseases.[3][4] This guide provides a technical deep-dive into the core biological activities of pyrazole compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Table 1: Selected FDA-Approved Drugs Featuring the Pyrazole Scaffold

Drug Name (Brand Name) Year Approved (US) Therapeutic Class Mechanism of Action
Celecoxib (Celebrex) 1999 Anti-inflammatory (NSAID) Selective COX-2 Inhibitor[4]
Sildenafil (Viagra) 1998 Erectile Dysfunction / PAH Phosphodiesterase-5 (PDE5) Inhibitor[4]
Crizotinib (Xalkori) 2011 Anticancer ALK/ROS1/c-MET Kinase Inhibitor[4][5]
Ruxolitinib (Jakafi) 2011 Anticancer / Myelofibrosis JAK1/JAK2 Kinase Inhibitor[4][6]
Apixaban (Eliquis) 2012 Anticoagulant Factor Xa Inhibitor[4]
Asciminib (Scemblix) 2021 Anticancer (CML) Allosteric BCR-ABL1 Kinase Inhibitor[4][7]

| Pralsetinib (Gavreto) | 2020 | Anticancer (NSCLC, Thyroid) | RET Receptor Tyrosine Kinase Inhibitor[4] |

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

The most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib.[8] This activity stems primarily from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Selective Prostaglandin Synthesis Blockade

Inflammation, pain, and fever are mediated by lipid compounds called prostaglandins.[9] Their synthesis begins with the conversion of arachidonic acid by cyclooxygenase (COX) enzymes. Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[9][10]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[10] Pyrazole derivatives, particularly diaryl-substituted pyrazoles like Celecoxib, achieve their therapeutic advantage through selectivity. Celecoxib's polar sulfonamide side chain binds to a hydrophilic pocket present in the COX-2 active site but absent in COX-1, allowing it to selectively block the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[9][10][11] This selective inhibition reduces inflammation and pain with a lower incidence of gastric complications.[9][12]

COX_Pathway Figure 1: Mechanism of Selective COX-2 Inhibition AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic Functions) e.g., Gastric Protection COX1->PG_Homeo Synthesis PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Synthesis NSAID Non-Selective NSAIDs (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Celecoxib Pyrazole Derivatives (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective COX-2 inhibitors has yielded key SAR insights:

  • 1,5-Diaryl Substitution: A 1,5-diaryl pyrazole core is critical. One of the aryl rings, typically at the 5-position, mimics the binding of arachidonic acid.

  • Para-Sulfonamide Group: A para-sulfonamido or a similar sulfonyl group on the N-1 phenyl ring is essential for COX-2 selectivity. This group interacts with the distinct side pocket of the COX-2 enzyme.[11]

  • Substitutions on Phenyl Rings: Electron-withdrawing groups on the phenyl rings can enhance anti-inflammatory activity.[13] For instance, the trifluoromethyl group on Celecoxib contributes to its high affinity for COX-2.[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the inhibitory potential of a test compound on the COX-2 enzyme. The principle relies on measuring the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of peroxide produced during prostaglandin synthesis.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test pyrazole compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader (590-620 nm absorbance)

Methodology:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and TMPD in the assay buffer.

  • Compound Plating: Add 1 µL of test compounds (at various concentrations), Celecoxib, or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Causality Behind Choices:

  • DMSO as Solvent: It is a standard solvent that dissolves a wide range of organic compounds and is tolerated by most enzymes at low concentrations (<1%).

  • Pre-incubation Step: This is crucial to allow the inhibitor to reach equilibrium binding with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is a prominent feature in numerous anticancer agents, primarily due to its ability to serve as a bioisostere for the purine nucleus, enabling it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[13][15] Protein kinases are critical regulators of cell signaling, and their aberrant activation is a hallmark of many cancers.[6]

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through multiple mechanisms:[15][16]

  • Kinase Inhibition: This is the most common mechanism. Pyrazoles have been designed to inhibit various kinases involved in cancer progression, including:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis.[16][17]

    • Cyclin-Dependent Kinases (CDKs): Which control cell cycle progression. Inhibition leads to cell cycle arrest.[16][18]

    • Other Kinases: Including Aurora kinases (mitotic regulation), Bcr-Abl (in chronic myeloid leukemia), and BTK (in B-cell malignancies).[7][16]

  • Tubulin Polymerization Inhibition: Some pyrazole compounds bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[16]

  • DNA Intercalation: Certain derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately triggering cell death.[16]

Kinase_Inhibition Figure 2: Pyrazole-based Kinase Inhibition Mechanism cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Phosphorylates ATP_Site ATP Binding Site ADP_P ADP + P ATP_Site->ADP_P Hydrolysis Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Activates ATP ATP ATP->ATP_Site Binds Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->ATP_Site Competitively Binds & Blocks ATP

Caption: Competitive inhibition of an RTK by a pyrazole derivative.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compounds dissolved in DMSO

  • Doxorubicin or Cisplatin (positive control)[16]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each treatment using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Table 2: Selected Pyrazole Derivatives with Potent Anticancer Activity

Compound Type Target(s) Cancer Cell Line IC₅₀ (µM) Reference
Polysubstituted Pyrazole DNA Binding HepG2 (Liver) 2.0 [16]
Indole-Pyrazole Hybrid CDK2 HCT116 (Colon) < 23.7 [16]
Pyrazole Carbaldehyde PI3 Kinase MCF7 (Breast) 0.25 [16]
Selanyl-1H-pyrazole EGFR, VEGFR-2 HepG2 (Liver) 13.85 [16]
Fused Pyrazole EGFR, VEGFR-2 HepG2 (Liver) 0.31 - 0.71 [17]

| Pyrazole-based Hybrid | Aurora A Kinase | HCT116 (Colon) | 0.39 |[7] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[19][20] This makes them attractive scaffolds for developing new agents to combat drug-resistant pathogens.

Mechanisms and Structure-Activity Relationship

The exact mechanisms for antimicrobial action are diverse and often compound-specific. They can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

SAR studies have shown that the nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For example:

  • Halogen Substituents: The presence of chloro or other halogen groups on attached phenyl rings often enhances both antibacterial and antifungal activity.[20]

  • Thiophene Moiety: Fusing a thiophene ring to the pyrazole scaffold has been shown to produce potent analgesic and anti-inflammatory agents, and this can also contribute to antimicrobial effects.[8]

  • Carboxamide/Thiohydrazide Groups: The introduction of carbothiohydrazide and related functional groups at the N-1 position can lead to compounds with significant antibacterial and antifungal activity, with some derivatives showing MIC values lower than standard drugs.[21]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[21]

  • Fungal strains (e.g., Candida albicans)[21]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)[19]

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Addition: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to ensure sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in determining viability.

Conclusion and Future Directions

The pyrazole scaffold is a proven and powerful platform in drug discovery, underpinning therapies for inflammation, cancer, and microbial infections, among other conditions.[1][22] Its synthetic tractability allows for extensive structural modifications, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[23][24] Future research will likely focus on developing novel pyrazole derivatives as multi-target agents, particularly in oncology, and as new weapons against the growing threat of antimicrobial resistance. The continued exploration of structure-activity relationships, guided by computational modeling and robust in vitro and in vivo screening, will undoubtedly expand the therapeutic utility of this exceptional heterocyclic core.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Celecoxib. Wikipedia. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ResearchGate. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]

  • Celecoxib. National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. [Link]

  • What is the mechanism of Celecoxib?. Patsnap. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Taylor & Francis Online. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Some FDA approved drugs based on the pyrazole ring. ResearchGate. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

Sources

Methodological & Application

Applications of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have cemented its status as a "privileged scaffold," appearing in a multitude of FDA-approved drugs.[2][3] Notable examples include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[1] The pyrazole core's ability to engage in various non-covalent interactions with biological targets, coupled with the diverse pharmacological activities exhibited by its derivatives—ranging from anticancer and antimicrobial to anti-inflammatory and analgesic—makes it a fertile ground for drug discovery.[4][5][6]

This guide focuses on a specific, highly functionalized pyrazole derivative: 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole . The introduction of a chloromethyl group at the 4-position transforms the pyrazole core into a versatile synthetic intermediate. This reactive handle provides a gateway for the synthesis of a diverse library of compounds through nucleophilic substitution reactions, allowing for extensive structure-activity relationship (SAR) studies. The isobutyl group at the N-1 position and the phenyl group at the C-3 position are crucial for modulating the lipophilicity, steric profile, and potential for π-stacking interactions of the molecule, all of which are critical determinants of pharmacological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in medicinal chemistry research.

Part 1: Synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

The synthesis of the title compound can be achieved through a multi-step process, beginning with the construction of the pyrazole core, followed by functionalization at the 4-position.

Protocol 1: Synthesis of 1-isobutyl-3-phenyl-1H-pyrazole

This protocol outlines the synthesis of the pyrazole core via a condensation reaction.

Materials:

  • Phenylacetylene

  • Isobutylhydrazine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenylacetylene (1.0 eq) in DMF, add isobutylhydrazine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-isobutyl-3-phenyl-1H-pyrazole.

Causality behind Experimental Choices:

  • Isobutylhydrazine: The choice of isobutylhydrazine determines the N-1 substituent of the pyrazole ring.

  • Potassium carbonate: Acts as a base to facilitate the condensation reaction.

  • DMF: A polar aprotic solvent suitable for this type of condensation reaction.

  • Column chromatography: A standard purification technique to isolate the desired product from byproducts.

Protocol 2: Chloromethylation of 1-isobutyl-3-phenyl-1H-pyrazole

This protocol describes the introduction of the chloromethyl group at the 4-position of the pyrazole ring.

Materials:

  • 1-isobutyl-3-phenyl-1H-pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-isobutyl-3-phenyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.5 eq) in concentrated HCl.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to yield 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Paraformaldehyde and HCl: These reagents generate formaldehyde and HCl in situ, which are necessary for the chloromethylation reaction.

  • Vigorous stirring: Essential to ensure proper mixing of the reactants, as the starting material may not be fully soluble in the acidic medium.

  • Neutralization with NaHCO₃: Crucial to quench the acidic reaction and allow for the extraction of the product into an organic solvent.

Part 2: Applications in Medicinal Chemistry - A Gateway to Novel Derivatives

The 4-(chloromethyl) group is a highly versatile functional handle, making 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole an invaluable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.

Application 1: Synthesis of Amine Derivatives as Potential Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core with appended amine functionalities. The chloromethyl group can be readily displaced by primary or secondary amines to generate a library of compounds for screening.

Protocol 3: Synthesis of 1-((1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine

Materials:

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the desired piperidine derivative.

Causality behind Experimental Choices:

  • Potassium carbonate: A base to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Acetonitrile: A suitable polar aprotic solvent for nucleophilic substitution reactions.

  • Reflux: Provides the necessary energy to drive the reaction to completion.

Application 2: Synthesis of Thioether Derivatives as Potential Antimicrobial Agents

Thioether-containing heterocycles have shown promising antimicrobial activities. The chloromethyl group can react with thiols to form thioether linkages.

Protocol 4: Synthesis of 4-((benzylthio)methyl)-1-isobutyl-3-phenyl-1H-pyrazole

Materials:

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

  • Benzyl mercaptan

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add benzyl mercaptan (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to afford the desired thioether.

Causality behind Experimental Choices:

  • Sodium hydride: A strong base used to deprotonate the thiol, forming a highly nucleophilic thiolate anion.

  • Anhydrous THF: An appropriate aprotic solvent for reactions involving strong bases like NaH.

  • 0 °C to room temperature: The initial cooling controls the exothermic reaction of NaH with the thiol, while allowing the reaction to warm to room temperature ensures the substitution reaction proceeds to completion.

Part 3: Potential Therapeutic Targets and Biological Evaluation

Based on the known biological activities of pyrazole derivatives, compounds derived from 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole could be screened for a variety of therapeutic applications.

  • Anticancer Activity: Pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinase.[7]

  • Anti-inflammatory Activity: The pyrazole scaffold is present in the well-known COX-2 inhibitor, celecoxib.[1] Derivatives could be evaluated for their ability to inhibit COX enzymes or other inflammatory mediators.

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][4]

Protocol 5: In Vitro Anticancer Screening - MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized derivatives against a cancer cell line.

Materials:

  • Synthesized pyrazole derivatives

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation

Table 1: Hypothetical Reaction Yields for the Synthesis of Pyrazole Derivatives

EntryDerivativeR-GroupYield (%)
1AminePiperidin-1-yl85
2AmineMorpholin-4-yl82
3ThioetherBenzylthio78
4Thioether4-Chlorobenzylthio75

Visualization of Synthetic Pathways

Synthetic_Pathway cluster_synthesis Synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole cluster_derivatization Derivatization Phenylacetylene Phenylacetylene Pyrazole_Core 1-isobutyl-3-phenyl-1H-pyrazole Phenylacetylene->Pyrazole_Core K2CO3, DMF Isobutylhydrazine Isobutylhydrazine Isobutylhydrazine->Pyrazole_Core Target_Compound 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole Pyrazole_Core->Target_Compound Chloromethylation_Reagents Paraformaldehyde, HCl Chloromethylation_Reagents->Target_Compound Target_Compound2 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole Amine_Derivative Amine Derivative Target_Compound2->Amine_Derivative Thioether_Derivative Thioether Derivative Target_Compound2->Thioether_Derivative Amine R2NH Amine->Amine_Derivative K2CO3, ACN Thiol R-SH Thiol->Thioether_Derivative NaH, THF

Caption: Synthetic route to 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole and its subsequent derivatization.

Experimental_Workflow Start Start: Synthesized Pyrazole Derivative Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Pyrazole Derivative Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Sources

4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Reactive Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to engage in a wide range of biological interactions.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] Clinically successful drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature the pyrazole core, highlighting its therapeutic relevance.[3][4]

This guide focuses on a specific, highly versatile derivative: 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole . The strategic placement of its substituents offers a unique combination of features for drug discovery:

  • 1-Isobutyl Group: This alkyl substituent modulates the compound's lipophilicity, which can significantly influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

  • 3-Phenyl Group: A common feature in many bioactive pyrazoles, the phenyl ring can participate in crucial binding interactions with biological targets, including hydrophobic and π-stacking interactions.[6]

  • 4-(chloromethyl) Group: This is the key reactive handle of the molecule. The chloromethyl group is an electrophilic center, making the compound a potential tool for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in protein targets.[7] This feature also makes it an exceptionally valuable synthetic intermediate for the rapid generation of compound libraries.

This document provides a strategic overview and detailed protocols for leveraging the unique chemical nature of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole in modern drug discovery campaigns.

Section 1: Synthesis and Analytical Characterization

The foundation of any drug discovery program is the unambiguous synthesis and characterization of the lead compound. The proposed synthesis for this pyrazole derivative follows established chemical principles.

Proposed Synthetic Pathway

A robust synthesis can be envisioned via a two-step process involving a classical Knorr-type pyrazole synthesis followed by chloromethylation.

  • Step 1: Condensation. Reaction of an appropriate 1-phenyl-1,3-dicarbonyl precursor with isobutylhydrazine yields the 1-isobutyl-3-phenyl-1H-pyrazole core. This is a well-established method for forming the pyrazole ring.[8][9]

  • Step 2: Chloromethylation. The pyrazole core is then subjected to chloromethylation at the C4 position, which is susceptible to electrophilic substitution.[8] This step introduces the key reactive group.

Protocol: Analytical Characterization

Ensuring the identity, purity, and stability of the synthesized compound is critical. A multi-technique approach is required for comprehensive validation.[10]

Objective: To confirm the chemical structure and assess the purity of synthesized 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole.

Materials:

  • Synthesized and purified compound

  • Deuterated solvents (e.g., CDCl₃) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • NMR tubes, vials, and standard lab equipment

Protocol Steps:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise molecular structure by analyzing the chemical environment of each proton and carbon atom.

    • ¹H NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃. Acquire the spectrum. Expect to see characteristic signals for the isobutyl protons, aromatic protons on the phenyl ring, the pyrazole ring proton, and the key singlet for the chloromethyl (-CH₂Cl) protons.

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Expected Result: A prominent ion peak corresponding to the [M+H]⁺ (protonated molecule) should be observed, confirming the molecular mass.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Procedure: Develop a suitable reverse-phase HPLC method. A C18 column with a gradient elution using water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a good starting point. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Data Analysis: Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. A purity level of >95% is generally required for biological screening.

Technique Parameter Expected Data for 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole
¹H NMR (CDCl₃) Chemical Shifts (δ)Signals corresponding to isobutyl, phenyl, pyrazole, and chloromethyl protons.
¹³C NMR (CDCl₃) Chemical Shifts (δ)Signals for all unique carbons in the structure.
ESI-MS Molecular IonPeak corresponding to [C₁₄H₁₇ClN₂ + H]⁺.
RP-HPLC Purity>95% peak area at a specific retention time.
Table 1: Summary of required analytical data for compound validation.

Section 2: Application in Target-Based Discovery as a Covalent Inhibitor

The electrophilic chloromethyl group makes this compound an ideal candidate for screening as a covalent inhibitor. Covalent drugs can offer advantages in potency and duration of action by forming a stable bond with their protein target.

Scientific Rationale

The strategy is to screen the compound against enzymes that possess a nucleophilic amino acid (such as cysteine or histidine) in or near their active site. Many kinase families, for example, have conserved cysteine residues that can be targeted by electrophilic small molecules. The pyrazole scaffold itself is known to be an effective kinase inhibitor hinge-binding motif, making this a rational starting point.[11][12]

cluster_0 Covalent Inhibition Workflow Compound 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole Incubation Incubation Compound->Incubation Target Protein Target (e.g., Kinase with Cysteine) Target->Incubation Complex Stable Covalent Compound-Protein Complex Incubation->Complex Covalent Bond Formation Assay Activity Assay (e.g., ATP consumption) Complex->Assay Inhibition Irreversible Inhibition Assay->Inhibition

Caption: Workflow for evaluating the compound as a covalent inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine if 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole can inhibit the activity of a target kinase in vitro. This protocol is a generic template adaptable to many commercial kinase assay kits (e.g., ADP-Glo™).

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent ADP detection reagent

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence capability

Protocol Steps:

  • Compound Plating: Prepare a serial dilution of the test compound in kinase buffer. A common starting range is 100 µM to 1 nM. Dispense the diluted compound into the wells of the microplate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer. Add this mix to all wells except the "no enzyme" control.

  • ATP Addition: Prepare a solution of ATP in kinase buffer. Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). This allows for both binding and potential covalent modification.

  • Reaction Termination & Signal Generation: Add the ADP detection reagent as per the manufacturer's instructions. This reagent stops the kinase reaction and begins the process of converting the ADP generated into a luminescent signal. This usually involves a two-step addition with incubation periods.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The amount of ADP produced is directly proportional to kinase activity and the luminescence generated.

    • Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the "no enzyme" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Application in Diversity-Oriented Synthesis

The true power of the 4-(chloromethyl) group lies in its utility as a synthetic handle to rapidly create a library of analogs for Structure-Activity Relationship (SAR) studies. By reacting it with a diverse set of nucleophiles, researchers can systematically probe the chemical space around the pyrazole core.

Scientific Rationale

The chlorine atom is a good leaving group, allowing for straightforward nucleophilic substitution (Sₙ2) reactions. This enables the attachment of a wide variety of functional groups at the C4-methyl position, which can be used to improve potency, selectivity, or pharmacokinetic properties.

cluster_1 Library Synthesis & Screening Workflow Start 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole Reaction Parallel Synthesis (Nucleophilic Substitution) Start->Reaction Nucleophiles Diverse Nucleophiles (Thiols, Amines, Alcohols) Nucleophiles->Reaction Library Derivative Library (Compound 1, 2, 3...n) Reaction->Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR

Caption: Workflow for library generation and SAR exploration.

Protocol: General Procedure for Nucleophilic Substitution

Objective: To synthesize a small library of derivatives by displacing the chloride with various thiols, amines, or alcohols.

Materials:

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

  • A selection of nucleophiles (e.g., thiophenol, morpholine, sodium methoxide)

  • A suitable base (e.g., K₂CO₃, Et₃N) if the nucleophile is not already deprotonated

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction vials or a parallel synthesizer block

  • TLC plates for reaction monitoring

Protocol Steps:

  • Reaction Setup: In a reaction vial, dissolve the starting pyrazole (1 equivalent) in the chosen solvent.

  • Add Reagents: Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents, if needed).

  • Reaction: Stir the mixture at a suitable temperature (room temperature to 80°C). The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Once complete, quench the reaction (e.g., with water), extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product, typically by column chromatography on silica gel.

  • Characterization: Confirm the structure of each new derivative using NMR and MS as described in Section 1.2.

Section 4: High-Throughput Screening (HTS) and Mechanism of Action

Beyond targeted covalent inhibition, the core scaffold itself may possess non-covalent biological activity. A primary cytotoxicity screen against a panel of cancer cell lines is a standard and effective way to identify general anticancer potential.[13][14]

Protocol: Cell-Based Anticancer Screening (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a panel including lung, breast, colon cancer lines)

  • Complete cell culture medium

  • Test compound and positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipettes, CO₂ incubator, plate reader

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[13]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle (DMSO) and positive controls.[13]

  • Incubation: Incubate the cells for 48-72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Follow-up: Elucidating the Mechanism of Action (MoA)

If a compound shows significant activity in a primary screen, the next critical step is to understand its mechanism. For pyrazole-based kinase inhibitors, a common MoA involves the inhibition of key survival signaling pathways.[15][16]

cluster_2 Example Signaling Pathway: PI3K/Akt RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response

Caption: The PI3K/Akt pathway, a common target for pyrazole inhibitors.

A Western blot can be used to see if the compound inhibits the phosphorylation of key proteins in such a pathway. A decrease in phosphorylated Akt (p-Akt) in cells treated with the compound would suggest inhibition of the PI3K/Akt pathway.

Conclusion

4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is not merely a single compound but a gateway to multiple avenues of drug discovery. Its unique combination of a proven pyrazole scaffold and a reactive chloromethyl handle makes it a powerful tool. Researchers can employ it as a targeted covalent inhibitor, as a foundational block for rapid library synthesis, or as a lead compound in broad phenotypic screens. The protocols and strategies outlined in this guide provide a comprehensive framework for unlocking the full therapeutic potential of this versatile molecule.

References

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • NIH.
  • Review Article. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • PMC.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. (2023).
  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. (2023).
  • Hilaris Publisher.
  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • MDPI. (2022).
  • Encyclopedia.pub. (2023).
  • EPJ Web of Conferences.
  • Benchchem. Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity.
  • ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • CymitQuimica. 1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole.
  • Atlantis Press.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (2022).
  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • PMC. Current status of pyrazole and its biological activities.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Journal of Chemical Health Risks. (2024).
  • PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • BMG LABTECH. High-throughput screening (HTS).
  • Journal of Applicable Chemistry. (2017).
  • PubChem. 4-(chloromethyl)-1-phenyl-1h-pyrazole.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026).
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Sources

Application Notes and Protocols for Investigating the Therapeutic Potential of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. As a class of heterocyclic compounds, pyrazole derivatives have been extensively explored, leading to the development of numerous therapeutic agents.[1] In oncology, the pyrazole scaffold is particularly prominent, forming the core of many targeted therapies that inhibit key signaling pathways driving cancer progression.[2][3][4] These compounds often function as kinase inhibitors, disrupting the catalytic activity of enzymes crucial for cell growth, proliferation, and survival.[3][5] This document provides a comprehensive guide for researchers investigating the therapeutic potential of a specific subset of these compounds: 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole derivatives. Given the novelty of this particular substitution pattern, we will extrapolate from the well-established activities of related pyrazole compounds to propose high-probability therapeutic targets and provide detailed protocols for their investigation.

Proposed Therapeutic Targets and Mechanistic Hypotheses

Based on extensive literature on pyrazole-based anticancer agents, several key cellular pathways and protein classes emerge as primary candidates for modulation by 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole derivatives. The presence of a reactive chloromethyl group at the 4-position suggests potential for covalent interactions with target proteins, which could lead to enhanced potency and duration of action.

Primary Hypothesized Targets:
  • Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer. Pyrazole derivatives are well-documented as ATP-competitive inhibitors of a wide range of kinases.[3][5]

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are often overexpressed or constitutively active in tumors.[1][2]

    • Non-Receptor Tyrosine Kinases: Including JAK family kinases, which are central to cytokine signaling pathways implicated in hematological malignancies and inflammatory conditions.[5]

    • Serine/Threonine Kinases: Critical regulators of the cell cycle (CDKs), cell survival (PI3K/AKT pathway), and stress responses (MAPK pathway).[1][5]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][6][7]

  • Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyrazole derivatives are attributed to the inhibition of COX enzymes, which can also play a role in carcinogenesis and tumor progression.[5]

The logical workflow for investigating a novel pyrazole derivative is to first establish its cytotoxic and anti-proliferative activity, and then to delineate the underlying mechanism of action by investigating its effects on these high-probability targets.

Experimental Protocols: A Step-by-Step Guide to Target Validation

The following protocols are designed to provide a robust framework for the initial characterization and target identification of novel 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole derivatives.

Protocol 1: Assessment of In Vitro Cytotoxicity and Anti-Proliferative Activity

This initial step is crucial to determine the potency of the derivative across a panel of cancer cell lines and to establish a dose-response relationship.

I. Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (specific to each cell line)

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

II. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[8]

III. Data Presentation:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colon CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
Additional Lines...Experimental Value
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the pyrazole derivative induces cell cycle arrest, a common mechanism for anticancer agents.

I. Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

II. Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the pyrazole derivative.

I. Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

II. Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative as in the cell cycle analysis protocol.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[8]

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

III. Data Presentation:

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)Experimental ValueExperimental Value
IC50/2Experimental ValueExperimental Value
IC50Experimental ValueExperimental Value
2 x IC50Experimental ValueExperimental Value
Protocol 4: In Vitro Kinase Inhibition Assay

This is a direct biochemical assay to determine if the pyrazole derivative inhibits the activity of specific kinases.

I. Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR-2, CDK2, AKT1)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

II. Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole derivative in the appropriate solvent (e.g., DMSO).[4]

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer. Then add the serially diluted inhibitor compounds.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.[4]

  • Signal Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a detection reagent like ADP-Glo™.[4]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the experimental plan and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_target Target Identification start 4-(chloromethyl)-1-isobutyl- 3-phenyl-1H-pyrazole Derivative cytotoxicity Protocol 1: Cytotoxicity Screening (MTT Assay) start->cytotoxicity cell_cycle Protocol 2: Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic apoptosis Protocol 3: Apoptosis Assay cytotoxicity->apoptosis If cytotoxic kinase_assay Protocol 4: Kinase Inhibition Assay cell_cycle->kinase_assay tubulin_assay Tubulin Polymerization Assay cell_cycle->tubulin_assay western_blot Western Blotting (Pathway Analysis) apoptosis->western_blot target Identification of Therapeutic Target(s) kinase_assay->target tubulin_assay->target western_blot->target

Caption: Experimental workflow for the evaluation of a novel pyrazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition Pyrazole->AKT Inhibition Pyrazole->ERK Inhibition Pyrazole->Tubulin Inhibition CDK CDK/Cyclin Pyrazole->CDK Inhibition CDK->CellCycle

Caption: Potential signaling pathways targeted by pyrazole derivatives in cancer cells.

Conclusion and Future Directions

The 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows outlined in this document provide a clear and scientifically rigorous path for the initial investigation of these derivatives. By systematically evaluating their cytotoxic effects and probing their interactions with high-probability targets like protein kinases and tubulin, researchers can efficiently identify lead compounds and elucidate their mechanisms of action. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess therapeutic efficacy and tolerability.

References

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. Available at: [Link]

  • A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). PMC - NIH. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Available at: [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. Available at: [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing. Available at: [https://www.scirp.org/html/15-2 organik kimya-8103333_81309.htm]([Link] organik kimya-8103333_81309.htm)

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing the synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Case ID: PYR-OPT-4CL Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization, Troubleshooting, and Scale-up Protocols

Executive Summary & Route Strategy

User Query: How do I optimize the synthesis of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole to maximize yield and regioselectivity?

Scientist's Analysis: The primary challenge in synthesizing 1,3-disubstituted pyrazoles is regiocontrol . The classical Knorr condensation (1,3-diketone + hydrazine) often yields a mixture of 1,3- and 1,5-isomers (e.g., 1-isobutyl-3-phenyl vs. 1-isobutyl-5-phenyl), which are difficult to separate.

Recommended Route: The Vilsmeier-Haack Cyclization (Kira Method) To guarantee the 1-isobutyl-3-phenyl regiochemistry, we recommend avoiding the Knorr synthesis. Instead, utilize the Vilsmeier-Haack cyclization of the corresponding hydrazone .[1][2] This method locks the phenyl group at the C3 position and the isobutyl group at N1, while simultaneously installing the C4-formyl group required for the chloromethyl handle.

The Workflow:

  • Condensation: Acetophenone + Isobutylhydrazine

    
     Hydrazone.
    
  • Cyclization/Formylation: Hydrazone +

    
    
    
    
    
    Pyrazole-4-carbaldehyde.
  • Reduction: Aldehyde +

    
    
    
    
    
    Pyrazole-4-methanol.
  • Chlorination: Alcohol +

    
    
    
    
    
    Target Chloride .

Interactive Troubleshooting Guide (Q&A)

Phase 1: Hydrazone Formation & Cyclization

Q: I am seeing significant unreacted acetophenone in Step 1. How do I push conversion? A: Acetophenone is sterically hindered compared to aldehydes.

  • Catalysis: Ensure you are using a catalytic amount of glacial acetic acid (1-5 mol%).

  • Water Removal: This is an equilibrium reaction. Use a Dean-Stark trap (refluxing toluene) or add molecular sieves (

    
    ) to the reaction vessel to drive the equilibrium toward the hydrazone.
    
  • Stoichiometry: Use a slight excess of isobutylhydrazine (1.1 equiv). Note: If using isobutylhydrazine hydrochloride, you must neutralize it with an equimolar amount of NaOAc or

    
     in situ.
    

Q: During the Vilsmeier step (Step 2), the reaction turned into a black tar. What happened? A: This "charring" is usually due to thermal runaway. The Vilsmeier reagent (


-DMF complex) is highly exothermic upon formation and reaction.
  • Protocol Adjustment: Pre-form the Vilsmeier reagent at

    
     by adding 
    
    
    
    to DMF dropwise. Do not add the hydrazone until this complex is formed.
  • Addition Rate: Add the hydrazone solution (in DMF) slowly to the cold Vilsmeier reagent. Only heat to

    
    after the addition is complete.
    
  • Moisture Control:

    
     reacts violently with water. Ensure all reagents are anhydrous.
    
Phase 2: Reduction & Chlorination

Q: The reduction (Step 3) works, but the alcohol product is oiling out and difficult to crystallize. A: Pyrazole-methanols often form supersaturated oils.

  • Workup: After quenching

    
    , evaporate the extraction solvent (DCM or EtOAc) completely. Triturate the resulting oil with cold hexanes or a mixture of Hexane/
    
    
    
    (9:1) to induce precipitation.
  • Purity Check: Ensure all DMF from the previous step was removed. Residual DMF prevents crystallization. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ) rigorously.

Q: My final chloromethyl product (Step 4) decomposes upon storage. Why? A: Benzylic-type chlorides (like chloromethyl pyrazoles) are potent alkylating agents and are sensitive to hydrolysis (reverting to the alcohol) or dimerization (forming a bis-pyrazole ether).

  • Stabilization: Store the product under Argon/Nitrogen at

    
    .
    
  • Scavenger: Store solid samples over a small packet of anhydrous

    
     or silica gel to absorb ambient moisture and acid traces.
    
  • Synthesis Tip: Do not use aqueous workup for the chlorination step if possible. Evaporate

    
     (with toluene azeotrope) and use the crude hydrochloride salt if the next step allows. If free base is needed, wash rapidly with cold 
    
    
    
    and dry immediately.

Optimized Experimental Protocol

Step 1 & 2: Synthesis of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde
ParameterSpecificationNotes
Reagents Acetophenone (1.0 eq), Isobutylhydrazine (1.1 eq)Use EtOH or Toluene as solvent.
Vilsmeier Reagent

(3.0 eq), DMF (5.0 eq)
Excess DMF acts as solvent.
Temperature

(addition)


(reaction)
Heating required for cyclization.
Quench Ice water +

(pH 8-9)
Critical: Neutralize slowly to precipitate solid.

Protocol:

  • Reflux acetophenone and isobutylhydrazine in ethanol with cat. AcOH for 4 hours. Evaporate solvent to get crude hydrazone.

  • Add

    
     dropwise to dry DMF at 
    
    
    
    under
    
    
    . Stir 20 min.
  • Dissolve crude hydrazone in minimal DMF and add dropwise to the Vilsmeier complex at

    
    .
    
  • Warm to

    
     for 3–5 hours. Monitor via TLC (Aldehyde is less polar than hydrazone).
    
  • Pour onto crushed ice. Adjust pH to ~9 with

    
    . Filter the yellow precipitate.[3]
    
Step 3 & 4: Conversion to 4-(chloromethyl) derivative
ParameterSpecificationNotes
Reduction

(0.5 eq), MeOH
0.5 eq of borohydride provides 2 hydrides per mole.
Chlorination

(2.0 eq), DCM
DCM is preferred over toluene for easier removal.
Reaction Time 1h (Reduction), 2h (Chlorination)Chlorination often requires reflux.

Protocol:

  • Suspend aldehyde in MeOH at

    
    . Add 
    
    
    
    portion-wise. Stir 1h.
  • Quench with water, extract with DCM, dry (

    
    ), and concentrate to yield the alcohol.
    
  • Dissolve alcohol in anhydrous DCM. Add

    
     dropwise at room temperature.
    
  • Reflux for 2 hours.

  • Isolation: Evaporate solvent and excess

    
    . Co-evaporate with toluene (
    
    
    
    ) to remove traces of acid. The residue is the hydrochloride salt.

Visual Workflow (Pathway Logic)

The following diagram illustrates the regioselective logic of the Vilsmeier-Haack route compared to the flawed Knorr route.

PyrazoleSynthesis Acetophenone Acetophenone (Phenyl Methyl Ketone) Hydrazone Intermediate Hydrazone Acetophenone->Hydrazone Step 1: Condensation Diketo Formylated Acetophenone (1,3-dicarbonyl equivalent) Acetophenone->Diketo Alternative Route (Formylation) Hydrazine Isobutylhydrazine Hydrazine->Hydrazone Aldehyde 1-isobutyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Aldehyde Step 2: Cyclization (Locks 1,3-Regiochem) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Vilsmeier->Aldehyde Alcohol Pyrazole-4-methanol Aldehyde->Alcohol Step 3: NaBH4 Reduction Target TARGET: 4-(chloromethyl)-1-isobutyl- 3-phenyl-1H-pyrazole Alcohol->Target Step 4: SOCl2 Chlorination IsomerMix Mixture of Isomers: 1,3-phenyl (Target) + 1,5-phenyl (Impurity) Diketo->IsomerMix Knorr Condensation (Poor Regiocontrol)

Caption: Figure 1. Mechanistic pathway comparing the recommended regioselective Vilsmeier-Haack route (Green) versus the regiochemically ambiguous Knorr condensation route (Red).

References

  • Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction on hydrazones: A new synthesis of pyrazole-4-carboxaldehydes."[1][2][3][4] Tetrahedron Letters, 11(48), 4215-4216. (Establishes the core cyclization methodology).

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." 5[6]

  • Organic Chemistry Portal. (2012). "Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids." (Provides context on Knorr condensation limitations). 7

  • Beilstein Archives. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." (Discusses chlorination protocols for pyrazole rings). 8[6][9][8]

  • PubChem. (2025).[10] "Compound Summary: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol." (Safety and physical property data for analogous alcohols). 10

Sources

stability issues with 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Executive Summary: The "Benzylic" Trap

Researchers often underestimate 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole because the pyrazole ring is generally considered stable. However, the 4-(chloromethyl) functionality behaves chemically like a benzylic halide . The pyrazole ring acts as an electron-donating system, stabilizing the carbocation intermediate at the C4 position.

This makes the C-Cl bond exceptionally labile, rendering the molecule highly susceptible to:

  • Hydrolysis: Rapid conversion to the alcohol (hydroxymethyl) derivative upon exposure to atmospheric moisture.

  • Autocatalytic Decomposition: Hydrolysis releases HCl, which can protonate the pyrazole nitrogen, accelerating further degradation.

  • Dimerization: In concentrated solutions, the pyrazole nitrogen of one molecule can attack the chloromethyl group of another (N-alkylation).

Part 1: Degradation Mechanism & Causality

To troubleshoot effectively, you must understand the underlying physical organic chemistry. The C4 position of the pyrazole ring is electron-rich. When the chlorine leaves, the resulting cation is resonance-stabilized by the nitrogen lone pairs.

Visualizing the Instability

DegradationPathways Target Target Molecule (Active Electrophile) Cation Resonance Stabilized Cation Intermediate Target->Cation Slow Ionization (Rate Limiting) Alcohol Impurity A: Hydroxymethyl Derivative (Dead End) Target->Alcohol Direct Hydrolysis Dimer Impurity B: N-Alkylated Dimer (Insoluble Precipitate) Target->Dimer Self-Alkylation (High Conc.) HCl HCl (Catalyst) Target->HCl Byproduct Cation->Alcohol + Water Water H₂O (Moisture) HCl->Target Protonation accelerates cleavage

Figure 1: The degradation cascade. Note the red feedback loop where generated HCl accelerates the decomposition of the remaining bulk material.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by medicinal chemistry and process development teams.

Q1: "My white solid turned yellow/orange overnight in the fridge. Is it still usable?"

Diagnosis: HCl Formation and Oxidation. The yellowing is a classic sign of acid formation. As trace moisture hydrolyzes the C-Cl bond, HCl is liberated. The acid protonates the pyrazole ring, and in the solid state, this ionic surface becomes hygroscopic, attracting more water and creating a "micro-reactor" of degradation.

Corrective Action:

  • Immediate Check: Dissolve a small sample in dry CDCl₃. If the proton NMR shows the characteristic -CH2-Cl peak (typically ~4.5–4.7 ppm) is intact and integration is >95%, the color is likely surface-level.

  • Salvage: If purity is >90%, wash the solid with cold, dry hexanes or pentane to remove surface impurities.

  • Prevention: Store strictly under Argon/Nitrogen. Do not store in simple screw-cap vials; use Parafilm or crimp seals.

Q2: "I see a new peak in my HPLC at RRT 0.65. It grows if the sample sits in the autosampler."

Diagnosis: In-Vial Hydrolysis. You are likely dissolving your sample in "wet" acetonitrile or methanol. The 4-chloromethyl group reacts with the solvent or water in the solvent during the wait time in the autosampler.

Corrective Action:

  • Solvent Change: Switch diluent to Anhydrous Dichloromethane (DCM) or 100% Acetonitrile (HPLC Grade, fresh bottle) .

  • Protocol: Inject immediately. Do not use water/methanol in the sample diluent.

  • Verification: If the peak corresponds to the alcohol (M-Cl+OH mass shift), it is an artifact of your analysis, not necessarily the bulk material.

Q3: "The reaction yield is low (30-40%) when coupling with amines. I mostly recover the alcohol."

Diagnosis: Competitive Hydrolysis. The isobutyl group at N1 adds steric bulk, slowing down the desired nucleophilic attack (Sɴ2). Meanwhile, water (which is small) attacks the C4 position faster.

Corrective Action:

  • Dry Your Reagents: The amine and solvent must be chemically dried (e.g., over molecular sieves).

  • Base Selection: Use a non-nucleophilic base like DIPEA or Cs₂CO₃ to scavenge the HCl produced. Avoid hydroxide bases.

  • Temperature: Run the reaction at 0°C initially. Lower temperatures favor the bimolecular reaction (Sɴ2 with your amine) over the unimolecular ionization (Sɴ1 hydrolysis).

Part 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard reverse-phase methods often degrade this specific analyte. Use this modified "fast" method.

ParameterConditionNote
Column C18, 3.5µm (e.g., XBridge or Zorbax)Shorter columns (50mm) preferred to reduce on-column time.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the C-Cl bond slightly compared to neutral.
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 95% B in 3 minutesFast gradient minimizes hydrolysis.
Diluent 100% Anhydrous ACN CRITICAL: Do not use water in the sample preparation.
Detection UV @ 254 nmThe phenyl ring provides strong absorption.
Protocol B: Recrystallization (Purification)

If the material has degraded (90-95% purity), use this method to remove the alcohol impurity.

  • Dissolve: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) at room temperature.

  • Precipitate: Slowly add cold Hexanes (ratio 1:5 DCM:Hexanes) while stirring.

  • Chill: Place the flask in a -20°C freezer for 2 hours.

  • Filter: Filter quickly under a blanket of Nitrogen. The alcohol impurity is more polar and tends to stay in the supernatant.

  • Dry: Vacuum dry at room temperature (do not heat) for 4 hours.

Part 4: Storage & Handling Matrix

Use this decision matrix to determine storage requirements based on usage frequency.

StorageWorkflow Recieve Material Received Check Immediate Purity Check (NMR/HPLC) Recieve->Check Decision Usage Timeline? Check->Decision ShortTerm < 1 Week: Store at 4°C Desiccator Decision->ShortTerm LongTerm > 1 Week: Store at -20°C Under Argon Decision->LongTerm Handling Handling Rule: Warm to RT before opening (Prevents condensation) ShortTerm->Handling LongTerm->Handling

Figure 2: Storage decision tree. Warming to Room Temperature (RT) before opening is critical to prevent condensation on the cold solid.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Lyalin, B. V., et al. (2008).[1] Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry. Retrieved from [Link]

  • Goetzinger, A. C., & Mueller, T. J. J. (2017).[2] Update on Pyrazole Chemistry: Synthesis and Reactivity. Science of Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Dehalogenation of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this technical support center provides in-depth troubleshooting guides and frequently asked questions for the dehalogenation of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this specific chemical transformation.

The reductive dehalogenation of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole to its corresponding 4-methyl derivative is a critical transformation in the synthesis of various biologically active compounds. The benzylic-like chloride at the C4 position of the pyrazole ring presents unique challenges, including incomplete reactions and the formation of undesired side products. This guide offers practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the dehalogenation of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole?

The objective is to replace the chlorine atom of the chloromethyl group with a hydrogen atom, yielding 1-isobutyl-4-methyl-3-phenyl-1H-pyrazole. This is a reductive hydrodehalogenation reaction.

Q2: What are the most common methods for this type of dehalogenation?

Common methods for the dehalogenation of benzylic chlorides include catalytic hydrogenation and catalytic transfer hydrogenation.[1][2] Catalytic transfer hydrogenation, using hydrogen donors like isopropanol or sodium formate, is often preferred for its milder conditions and operational simplicity.[3][4][5] Raney Nickel is also a highly effective catalyst for such transformations.[6][7]

Q3: Why is my dehalogenation reaction stalling or incomplete?

Incomplete reactions can stem from several factors, including poor catalyst activity, suboptimal reaction conditions (temperature, pressure), or the presence of catalyst poisons.[8][9] The quality and nature of the hydrogen source are also critical.

Q4: What are the likely side products in this reaction?

Side reactions may include homocoupling of the starting material, degradation of the pyrazole ring under harsh conditions, or solvent modification. In palladium-catalyzed reactions, dehalogenation itself can be an undesired side reaction if the primary goal is a cross-coupling.[10][11][12]

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the disappearance of the starting material and the appearance of the desired product.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Incomplete or Stalled Reaction

Question: My reaction has been running for an extended period, but analysis by TLC and LC-MS shows a significant amount of unreacted 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole. What is causing this, and how can I resolve it?

Analysis and Solutions:

An incomplete reaction is a frequent challenge in catalytic dehalogenation. The root cause often lies with the catalyst, the reaction conditions, or the reagents.

  • Catalyst Inactivity: The catalyst is the cornerstone of this reaction.

    • Explanation: Palladium on carbon (Pd/C) and Raney Nickel are common choices. However, their activity can diminish over time due to oxidation or improper storage. The choice of catalyst support (e.g., alumina, silica) can also influence activity.[2]

    • Recommendation: Use a fresh batch of high-quality catalyst. If using Pd/C, ensure it is from a reputable supplier. For Raney Nickel, a freshly prepared and active form is crucial for high yields.[6] Consider screening different catalysts if the problem persists.

  • Suboptimal Reaction Conditions:

    • Explanation: Dehalogenation reactions are sensitive to temperature and, if using H₂, pressure. Insufficient energy may fail to overcome the activation barrier of the C-Cl bond cleavage.

    • Recommendation: For catalytic transfer hydrogenation, a moderate increase in temperature (e.g., to 65-80 °C) can significantly enhance the reaction rate.[5] If using hydrogen gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations.

  • Reagent and Solvent Quality:

    • Explanation: The purity of your reagents and solvent is paramount. Protic impurities like water can interfere with certain catalytic systems.[8] Some hydrogen donors, like isopropanol, also act as the solvent.[3][4]

    • Recommendation: Use anhydrous solvents if the protocol specifies. Ensure your hydrogen donor (e.g., isopropanol, sodium formate) is of high purity.

  • Catalyst Poisoning:

    • Explanation: Trace impurities in the starting material or solvent, particularly sulfur or certain nitrogen-containing compounds, can irreversibly bind to the active sites of the catalyst, rendering it inactive.

    • Recommendation: Purify the starting material if its purity is questionable. Use high-purity solvents to minimize the risk of introducing catalyst poisons.

Troubleshooting Workflow for Incomplete Dehalogenation

start Incomplete Reaction Observed check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are reaction conditions (T, P) optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst or screen alternatives (e.g., Raney Ni) check_catalyst->action_catalyst No check_reagents Are reagents and solvents of high purity? check_conditions->check_reagents Yes action_conditions Increase temperature or pressure moderately check_conditions->action_conditions No action_reagents Use purified starting material and high-purity solvents check_reagents->action_reagents No end Reaction Complete check_reagents->end Yes action_catalyst->end action_conditions->end action_reagents->end

Caption: Troubleshooting logic for incomplete dehalogenation.

Issue 2: Low Isolated Yield Despite Complete Conversion

Question: According to my in-process controls (TLC/LC-MS), the reaction went to completion. However, after work-up and purification, the final yield of 1-isobutyl-4-methyl-3-phenyl-1H-pyrazole is disappointingly low. What could have happened to my product?

Analysis and Solutions:

Product loss during the work-up and isolation phases is a common issue that can often be rectified by modifying the post-reaction procedures.[9]

  • Aqueous Solubility:

    • Explanation: The product, while primarily organic-soluble, may have some solubility in the aqueous phase, especially if the aqueous layer has a high salt concentration or if organic solvents were used that are partially miscible with water.

    • Recommendation: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent. If emulsions form, try adding brine to break them.

  • Product Volatility:

    • Explanation: The desired 4-methyl pyrazole derivative may be more volatile than the starting material. Aggressive removal of solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to significant product loss.

    • Recommendation: Remove the solvent under reduced pressure at a lower temperature. If the product is a low-boiling oil, consider alternative purification methods that do not require complete solvent removal, such as column chromatography followed by careful solvent evaporation.

  • Adsorption on Filtration Media:

    • Explanation: After the reaction, the solid catalyst is typically removed by filtration through a pad of celite or a similar filter aid. The product can adsorb onto the surface of the catalyst or the filter aid.

    • Recommendation: After filtering off the catalyst, wash the filter cake thoroughly with several portions of the reaction solvent or another suitable solvent to recover any adsorbed product. Combine these washes with the main filtrate.

Data Summary: Comparison of Dehalogenation Methods
MethodCatalystHydrogen SourceTypical TemperatureProsCons
Catalytic Hydrogenation Pd/C, Raney NiH₂ Gas25-80 °CHigh efficiency, clean byproducts.Requires specialized pressure equipment.
Catalytic Transfer Hydrogenation [3][5]Pd/C, Ru(II) complexesIsopropanol, Sodium Formate60-100 °COperationally simple, no high-pressure gas needed.May require higher temperatures.
Metal-Free Dehalogenation [13]NoneH₃PO₃/I₂100-120 °CAvoids heavy metal contamination.May require higher temperatures and specific substrates.

Experimental Protocols

Protocol 1: Dehalogenation via Catalytic Transfer Hydrogenation

This protocol uses isopropanol as both the solvent and the hydrogen source, offering a convenient and effective method for dehalogenation.[3][4]

Materials:

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Sodium Hydroxide (NaOH) (3.0 equiv)

  • Isopropanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole, isopropanol, and NaOH.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Heat the reaction mixture to 65 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional isopropanol.

  • Combine the filtrate and washes. Remove the isopropanol under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Dehalogenation using Raney Nickel

Raney Nickel is a highly active catalyst for this transformation.[14] Extreme caution should be exercised as Raney Nickel can be pyrophoric.[15]

Materials:

  • 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (1.0 equiv)

  • Raney Nickel (approx. 50% slurry in water)

  • Potassium Hydroxide (KOH)

  • Ethanol or Methanol (solvent)

Procedure:

  • In a flask under an inert atmosphere, add the 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole and the solvent (ethanol or methanol).

  • Add an aqueous solution of KOH.

  • Carefully wash the Raney Nickel slurry with the reaction solvent to remove the water. Add the washed, active Raney Nickel to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once complete, carefully filter the reaction mixture through a pad of celite. Caution: Do not allow the Raney Nickel on the filter pad to dry, as it can ignite upon exposure to air. Keep it wet with solvent.

  • Quench the filtered Raney Nickel immediately with dilute acid.

  • Process the filtrate by removing the solvent under reduced pressure and performing a standard aqueous work-up and extraction.

  • Purify the crude product as needed.

General Experimental Workflow

setup Reaction Setup (Substrate, Solvent, Catalyst, Base) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete filtration Catalyst Filtration monitoring->filtration Complete workup Aqueous Work-up & Extraction filtration->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for catalytic dehalogenation.

References

  • MDPI. (2022, May 31). Application of Raney Al-Ni Alloy for Simple Hydrodehalogenation of Diclofenac and Other Halogenated Biocidal Contaminants in Alkaline Aqueous Solution under Ambient Conditions. Available from: [Link]

  • Synfacts. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. Available from: [Link]

  • ACS Publications. (2016, December 22). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. Available from: [Link]

  • ScienceDirect. (2018). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Available from: [Link]

  • MDPI. (2021, November 30). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Available from: [Link]

  • RSC Publishing. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Available from: [Link]

  • RSC Publishing. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Available from: [Link]

  • ResearchGate. (2025, August 5). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF. Available from: [Link]

  • Google Patents. US4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides.
  • RSC Publishing. (2019, July 16). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Available from: [Link]

  • PMC - NIH. (2016, April 26). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Available from: [Link]

  • ResearchGate. (2018). Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides | Request PDF. Available from: [Link]

  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. Available from: [Link]

  • Wikipedia. Raney nickel. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • PMC - NIH. (2017, May 12). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Available from: [Link]

Sources

Validation & Comparative

A Comparative In Vitro Evaluation Framework for 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide presents a comprehensive in vitro testing framework for a novel, uncharacterized derivative: 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (herein referred to as "Compound P"). We provide a tiered, logical progression of assays designed to elucidate its potential cytotoxic, mechanistic, and target-specific properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the causal rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating Compound P

The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that allows for diverse chemical modifications and interactions with biological targets.[1] Clinically successful drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and various developmental anticancer agents feature this core structure.[5] The therapeutic potential of pyrazole derivatives stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with protein active sites.[5]

Compound P incorporates several key features:

  • A Phenyl Group at position 3: Often associated with interactions in hydrophobic pockets of target proteins.

  • An Isobutyl Group at position 1: Contributes to the molecule's lipophilicity, potentially influencing membrane permeability and target engagement.

  • A Chloromethyl Group at position 4: A reactive electrophilic site that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a target protein's active site, leading to irreversible inhibition.

Given this structural makeup and the broad activities of related compounds, we hypothesize that Compound P possesses significant potential as either an anticancer or anti-inflammatory agent. The following in vitro cascade is designed to systematically test this hypothesis.

Tier 1: Primary Screening for Biological Activity

The initial step is to determine if Compound P exhibits general cytotoxicity against cancer cells, which is a primary indicator of potential anticancer activity. A broad-spectrum screening approach using a panel of diverse cancer cell lines is essential to identify any tissue-specific sensitivity.[6][7]

Cytotoxicity Profiling via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[8]

  • Cell Seeding:

    • Seed cells from different cancer lineages (e.g., MCF-7 for breast, A549 for lung, HCT116 for colorectal) and a non-cancerous control cell line (e.g., RDF for rat dermal fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well.[8][9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound P in DMSO.

    • Perform serial dilutions in complete cell culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Replace the medium in the wells with the medium containing the various concentrations of Compound P. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

CompoundMCF-7 (Breast) [µM]A549 (Lung) [µM]HCT116 (Colorectal) [µM]RDF (Normal Fibroblast) [µM]Selectivity Index (SI)*
Compound P 8.5 ± 0.712.2 ± 1.19.3 ± 0.9>100>11.8 (for MCF-7)
Doxorubicin 0.5 ± 0.040.8 ± 0.060.6 ± 0.052.1 ± 0.34.2 (for MCF-7)

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

The inclusion of a non-cancerous cell line is critical for assessing the therapeutic window of the compound. A high selectivity index, as shown in the hypothetical data for Compound P, suggests it is preferentially toxic to cancer cells, a desirable trait for a chemotherapeutic agent.[9] The panel of cancer cell lines provides initial insights into whether the compound has broad-spectrum activity or is specific to certain cancer types.[7][11]

Tier 2: Elucidating the Mechanism of Action

If Compound P demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it kills cancer cells. Common mechanisms for anticancer agents, particularly pyrazole derivatives, include inducing programmed cell death (apoptosis) and causing cell cycle arrest.[12][13]

Workflow for Mechanistic Studies

The following diagram illustrates the logical flow from an initial observation of cytotoxicity to more detailed mechanistic and target-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification A Cytotoxicity Screening (MTT Assay) B Apoptosis Assay (Annexin V/PI Staining) A->B If IC50 is potent C Cell Cycle Analysis (Propidium Iodide Staining) A->C If IC50 is potent D Enzyme Inhibition Assays (e.g., Tubulin, COX-2) B->D If apoptosis is induced C->D If cell cycle is arrested E Receptor Binding Assays (e.g., Radioligand Competition) D->E To confirm direct target interaction

Caption: A tiered workflow for the in vitro characterization of Compound P.

Apoptosis Induction via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Compound P at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls for setting compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Distinguishing between apoptosis and necrosis is crucial. Apoptosis is a controlled, non-inflammatory form of cell death, which is a preferred mechanism for anticancer drugs.[11] A significant increase in the Annexin V-positive cell population upon treatment with Compound P would strongly suggest it acts by inducing this pathway. This finding would guide subsequent investigations into specific apoptotic proteins like caspases and Bcl-2 family members.[11][13]

Tier 3: Target Identification and Validation

Identifying the specific molecular target of a compound is the ultimate goal of in vitro pharmacology. Based on the activities of known pyrazole derivatives, two plausible targets are tubulin (anticancer) and cyclooxygenase (COX) enzymes (anti-inflammatory).[3][5][12]

Potential Signaling Pathway Interference

The diagram below illustrates a simplified apoptotic pathway, highlighting key proteins that are often targeted by chemotherapeutic agents and could be modulated by Compound P.

G cluster_0 Apoptotic Stimulus cluster_1 Regulatory Proteins cluster_2 Execution Phase CompoundP Compound P Bcl2 Bcl-2 (Anti-apoptotic) CompoundP->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) CompoundP->Bax Activation? Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway and potential points of intervention.

Biochemical Assay: Tubulin Polymerization Inhibition

Many successful chemotherapeutics, such as Paclitaxel and Vinca alkaloids, function by disrupting microtubule dynamics.[12] Given that some pyrazole derivatives have been reported to inhibit tubulin polymerization, this is a high-priority target to investigate.[3]

  • Reagents: Use a commercially available kit containing purified bovine tubulin, a polymerization buffer (e.g., G-PEM), and fluorescent reporter dye.

  • Assay Setup: In a 96-well plate, add polymerization buffer, tubulin, and varying concentrations of Compound P. Use Paclitaxel as a positive control for polymerization promotion and Vinblastine as a positive control for inhibition.

  • Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the change in fluorescence over time (e.g., every minute for 60 minutes) using a microplate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control. Calculate the IC₅₀ for polymerization inhibition.

CompoundTubulin Polymerization IC₅₀ [µM]
Compound P 4.6 ± 0.5
Vinblastine 2.1 ± 0.3
Celecoxib (Negative Control) >200

A cell-free biochemical assay is a crucial step to confirm direct target engagement.[14][15] If Compound P inhibits tubulin polymerization in this purified system, it provides strong evidence that its cytotoxic effects are mediated, at least in part, through direct interaction with tubulin. Comparing its potency to a known inhibitor like Vinblastine provides context for its efficacy. The inclusion of a structurally related but mechanistically distinct compound (like Celecoxib) serves as a robust negative control.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole. By progressing from broad cytotoxicity screening to specific mechanistic and biochemical assays, researchers can efficiently build a comprehensive profile of this novel compound. The hypothetical data presented suggest that Compound P is a promising anticancer candidate with high selectivity and a mechanism involving the disruption of tubulin polymerization.

Future work should validate these findings through secondary assays, such as Western blotting for apoptotic markers (cleaved PARP, Caspase-3) and cell cycle proteins (cyclins), and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. Ultimately, promising in vitro data would provide a strong rationale for advancing Compound P to in vivo studies in animal models of cancer.

References

  • In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Wang, C., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). (PDF). Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Retrieved from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics. Retrieved from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. Retrieved from [Link]

  • Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved from [Link]

  • In vitro α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved from [Link]

  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed. Retrieved from [Link]

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2024). Taylor & Francis. Retrieved from [Link]

  • Protocol for enzyme assays. (n.d.). Rsc.org. Retrieved from [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2025). MDPI. Retrieved from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved from [Link]

Sources

Spectroscopic Elucidation of Pyrazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Elucidation of Pyrazole Isomers: Regioisomerism & Tautomerism Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.[1]

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its structural ambiguity presents a persistent challenge.[1] The biological efficacy of pyrazole-based pharmacophores often hinges on the precise location of substituents (regioisomerism) or the protonation state (tautomerism).[1] A 1,3-disubstituted isomer may be a potent kinase inhibitor, while its 1,5-analogue is biologically inert.[1]

This guide moves beyond basic characterization, providing a rigorous, evidence-based workflow for distinguishing 1,3-disubstituted from 1,5-disubstituted pyrazoles and analyzing tautomeric equilibria . We prioritize Nuclear Magnetic Resonance (NMR) as the definitive tool, supported by specific pulse sequences (


-

HMBC, NOESY) that resolve ambiguities where standard 1D experiments fail.

Part 1: The Isomer Challenge

Regioisomerism in -Alkylation

The most common synthetic bottleneck occurs during the reaction of hydrazines with non-symmetric 1,3-diketones or


-unsaturated ketones.[1] This reaction typically yields a mixture of two regioisomers:
  • 1,3-Disubstituted: Sterically less congested; often the thermodynamic product.[1]

  • 1,5-Disubstituted: Sterically crowded; often the kinetic product, but formation depends heavily on hydrazine nucleophilicity and solvent polarity.[1]

Critical Definition: In


-substituted pyrazoles, the nitrogen bearing the substituent is defined as N1 .[1][2] The carbon adjacent to N1 is C5 , and the carbon adjacent to the pyridine-like nitrogen (N2) is C3 .[1]
Tautomerism ( vs. )

In


-unsubstituted pyrazoles, the proton oscillates between N1 and N2.[1][3] At room temperature, this exchange is often faster than the NMR timescale, resulting in averaged signals for C3/C5 and H3/H5. This averaging obscures structural data, requiring specific variable-temperature (VT) protocols to resolve.

Part 2: NMR Spectroscopy – The Gold Standard

The "Smoking Gun": 2D NOESY/ROESY

The most robust method for distinguishing 1,3- from 1,5-isomers is establishing spatial proximity between the


-substituent and the C5-substituent.[1]
  • Protocol: Acquire a phase-sensitive NOESY with a mixing time (

    
    ) of 300–500 ms.
    
  • 1,5-Isomer Logic: The

    
    -substituent (e.g., 
    
    
    
    -Methyl) is spatially adjacent to the C5-substituent (e.g., Phenyl).[1][4] You will observe a strong cross-peak between the
    
    
    -Me protons and the ortho-protons of the phenyl ring.
  • 1,3-Isomer Logic: The

    
    -substituent is adjacent to a proton at C5 (H5). You will observe a cross-peak between 
    
    
    
    -Me and the pyrazole ring proton H5.
Heteronuclear Correlation (HMBC)

When NOE data is ambiguous (e.g., lack of protons on the C5 substituent),


-

HMBC provides definitive connectivity through scalar coupling (

).[1]
  • The Pathway: Look for the correlation from the

    
    -substituent protons to the pyrazole ring carbons.[1][5]
    
    • 1,5-Isomer:

      
      -substituent correlates to a quaternary  carbon (C5-Substituted).
      
    • 1,3-Isomer:

      
      -substituent correlates to a methine  carbon (C5-H).
      
Nitrogen NMR ( )

Nitrogen chemical shifts are highly sensitive to coordination environment.[1]

  • N1 (Pyrrole-like): Shielded, typically

    
     -170 to -190 ppm.[1]
    
  • N2 (Pyridine-like): Deshielded, typically

    
     -60 to -120 ppm.[1]
    
  • Application: In tautomeric studies, observing distinct N1 and N2 signals requires cooling (e.g., 200 K in THF-

    
    ) to freeze the proton exchange.[1]
    

Part 3: Comparative Data & Decision Logic

Table 1: Spectroscopic Fingerprints of Pyrazole Regioisomers

Note: Shifts are approximate and solvent-dependent (DMSO-


).
Feature1,3-Disubstituted (Isomer A) 1,5-Disubstituted (Isomer B) Differentiation Logic
NOESY Correlation

-Subst

H5 (Ring Proton)

-Subst

C5-Subst (e.g., Ph-H)
Definitive. Spatial proximity check.
HMBC (

-Subst)
Cross-peak to C5 (Methine) Cross-peak to C5 (Quaternary) Definitive. Distinguishes C-H vs C-R at pos 5.

Shift (Ring H)
H5:

7.5 – 8.0 ppm
H3:

6.3 – 6.8 ppm
H5 is typically deshielded by adjacent N1.

Shift (Ring)
C5:

130 – 135 ppm
C3:

105 – 115 ppm
C5 is deshielded relative to C3 in many analogs.[1]

Coupling
~2.0 – 2.5 Hz (if H4 present)~1.8 Hz (if H4 present)Subtle; less reliable than 2D methods.
Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for assigning pyrazole structures using NMR data.

Pyrazole_Elucidation Start Unknown Pyrazole Isomer (Mixture or Pure) Step1 1. Acquire 1H NMR (Check Integration & Multiplicity) Start->Step1 Decision1 Are ring protons clearly resolved? Step1->Decision1 Step2 2. Acquire 2D NOESY (Mixing time: 400ms) Decision1->Step2 Yes (Ambiguous) Step3 3. Acquire 1H-13C HMBC (Focus: N-Subst to Ring C) Decision1->Step3 No (Substituted) Result1 NOE: N-Subst ↔ Ring H (Isomer: 1,3-Disubstituted) Step2->Result1 Result2 NOE: N-Subst ↔ C5-Group (Isomer: 1,5-Disubstituted) Step2->Result2 Result3 Correlation to Methine (CH) (Isomer: 1,3-Disubstituted) Step3->Result3 Result4 Correlation to Quaternary (C-R) (Isomer: 1,5-Disubstituted) Step3->Result4

Figure 1: Decision tree for the unambiguous assignment of pyrazole regioisomers using 1D and 2D NMR techniques.

Part 4: Experimental Protocols

Protocol A: Distinguishing Regioisomers (The "Self-Validating" Method)

Use this protocol when synthesizing pyrazoles from hydrazines and 1,3-diketones to determine the ratio of 1,3- vs 1,5-products.

  • Sample Preparation: Dissolve 10–15 mg of the crude mixture or purified compound in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents solute aggregation and often separates the signals of isomers better than

      
       due to higher viscosity and polarity.
      
  • 1D

    
     Acquisition:  Acquire a standard proton spectrum (16 scans, 
    
    
    
    = 2s).
    • Check: Locate the

      
      -substituent signal (e.g., 
      
      
      
      -Me singlet at ~3.8–4.0 ppm). If two singlets appear, you have a mixture.
  • 2D NOESY Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyph on Bruker).

    • Parameters: Mixing time (

      
      ) = 400 ms; Relaxation delay (
      
      
      
      ) = 2.0 s; Scans = 16–32.
    • Analysis: Phasing must be precise. Look for cross-peaks between the

      
      -Me region and the aromatic region.
      
  • Validation: If NOESY is inconclusive (e.g., overlapping signals), run

    
    -
    
    
    
    HMBC
    optimized for long-range coupling (
    
    
    Hz).
Protocol B: Freezing Tautomerism (Variable Temperature)

Use this when signals are broad or "missing" in unsubstituted pyrazoles.

  • Solvent Choice: Use THF-

    
      or Acetone-
    
    
    
    .[1] These solvents remain liquid at low temperatures.
  • Temperature Drop: Cool the probe to 200 K (-73 °C) .

  • Observation: The broad averaged signals for C3/C5 will split into two distinct sharp peaks, representing the "frozen" tautomers.

  • Alternative (Chemical): Add a trace amount of Conc.

    
     or TFA. This forces the protonation of N2, creating a pyrazolium cation. While this destroys the tautomeric equilibrium, it sharpens the spectrum for structural verification (symmetry increases).
    

Part 5: References

  • Alkorta, I., et al. (2010).[6] "A theoretical comparison of the chemical shifts of three related heterocycles: 1H-pyrazoles, 1H-1,2,4-triazoles and 1H-1,2,4-diazaphospholes." Journal of Molecular Structure: THEOCHEM. Link

  • Silva, V. L. M., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link

  • Kiene, M., et al. (2023). "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances. Link

  • López, C., et al. (1986). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry. Link

  • BenchChem Technical Support. (2024). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides. Link

Sources

validation of analytical methods for 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Validation for 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Executive Summary 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a highly reactive alkylating intermediate often utilized in the synthesis of pyrazole-based therapeutics (e.g., Hsp90 inhibitors, S1P1 agonists). Due to the presence of the chloromethyl moiety, this compound is classified as a Genotoxic Impurity (GTI) or Mutagenic Impurity (MI) under ICH M7 guidelines. Its electrophilic nature allows it to react with DNA, necessitating rigorous control at trace levels (typically <10 ppm or TTC-based limits) in the final Drug Substance.

This guide provides a technical comparison of analytical methodologies for its quantification, culminating in a validated "Gold Standard" LC-MS/MS protocol designed for regulatory compliance.

Part 1: Method Landscape & Performance Comparison[1]

The selection of an analytical platform depends on the required Limit of Quantitation (LOQ) and the stage of development (Process Control vs. Final Release).

Table 1: Comparative Performance of Analytical Architectures

FeatureHPLC-UV (DAD) GC-MS (EI) LC-MS/MS (QqQ)
Primary Application Process Control (IPC); Purity AssayVolatile Impurity ScreeningTrace GTI Quantitation (Final Release)
Detection Principle UV Absorbance (254 nm)Electron Impact IonizationElectrospray Ionization (ESI+)
Sensitivity (LOQ) ~50 - 100 ppm~1 - 10 ppm< 0.5 ppm
Selectivity Moderate (Matrix interference risk)High (Mass spectral fingerprint)Ultra-High (MRM transitions)
Analyte Stability Good (if pH controlled)Poor (Thermal degradation risk)Excellent (Soft ionization)
Throughput HighLow (Long run times)High
Recommendation Rejected for GTI Trace Analysis Conditional (Requires derivatization)Recommended (Gold Standard)

Critical Analysis:

  • HPLC-UV: While the phenyl and pyrazole rings provide a strong chromophore, UV detection lacks the sensitivity to reach the Threshold of Toxicological Concern (TTC) limits (often 1.5 µ g/day ) without excessive sample concentration, which risks matrix effects.

  • GC-MS: The chloromethyl group is thermally labile. Direct injection often leads to dehydrohalogenation or hydrolysis in the injector port, causing false negatives.

  • LC-MS/MS: This is the only self-validating system for this application. It uses "soft" ionization (ESI) to preserve the molecular ion and Multiple Reaction Monitoring (MRM) to eliminate matrix noise.

Part 2: Deep Dive – The "Gold Standard" LC-MS/MS Protocol

Objective: Validate a method for quantitating 4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole at sub-ppm levels in a drug substance matrix.

Mechanistic Strategy
  • Solvent Choice: The chloromethyl group is susceptible to solvolysis (hydrolysis) in protic solvents.

    • Rule: Use Acetonitrile (ACN) or DMSO for stock preparation. Avoid Methanol/Water in the diluent for long-term storage.

  • Chromatography: A C18 stationary phase provides sufficient retention for the lipophilic isobutyl/phenyl groups, separating the GTI from the more polar API precursors.

  • Ionization: Positive mode ESI ([M+H]+) is favored due to the basic nitrogen in the pyrazole ring.

Experimental Workflow (Visualized)

G cluster_0 Sample Preparation (Critical Control Points) cluster_1 LC-MS/MS Analysis Start Drug Substance (API) Weigh Weigh 50 mg API Start->Weigh Dissolve Dissolve in 100% ACN (Prevent Hydrolysis) Weigh->Dissolve Rapid Dilute Dilute to 1 mg/mL with 50:50 ACN:0.1% FA Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Sep UPLC Separation (C18 Column, Gradient) Inject->Sep Detect ESI+ MRM Detection Transition: 249.1 -> 125.1 Sep->Detect

Caption: Figure 1: Optimized Sample Preparation and Analysis Workflow preventing solvolysis of the chloromethyl moiety.

Step-by-Step Methodology

A. Instrumentation & Conditions

  • System: Agilent 6400 Series Qqq or Waters Xevo TQ-XS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the alkyl chloride).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Parameters (MRM)

  • Precursor Ion: m/z 249.1 [M+H]+ (Calculated MW: 248.75).

  • Product Ions:

    • Quantifier:m/z 125.1 (Tropylium-like fragment from benzyl cleavage).

    • Qualifier:m/z 213.1 (Loss of HCl).

  • Dwell Time: 100 ms.

C. Validation Protocol (ICH Q2(R1) / M7)

  • Specificity (Selectivity):

    • Inject blank, placebo, and unspiked API.

    • Requirement: No interference peaks at the retention time of the GTI (> 3 minute shift or < 1% response).

  • Linearity:

    • Prepare 6 concentrations ranging from LOQ (e.g., 0.5 ppm) to 150% of the limit (e.g., 15 ppm).

    • Requirement: R² > 0.995.

  • Accuracy (Recovery):

    • Spike API samples at LOQ, 100%, and 150% levels.

    • Requirement: Mean recovery 80-120% (standard for trace analysis).

  • Precision (Repeatability):

    • 6 injections at the specification limit.

    • Requirement: %RSD < 10%.

  • Solution Stability (Robustness):

    • Critical Step: Analyze the standard solution at 0, 4, 12, and 24 hours.

    • Observation: If degradation >5% occurs, mandate "Fresh Preparation Only" or reduce water content in the autosampler vial.

Part 3: Troubleshooting & Causality

Issue 1: Peak Tailing or Split Peaks

  • Cause: The "isobutyl" group adds significant hydrophobicity, causing poor wetting if the initial mobile phase is too aqueous.

  • Fix: Increase initial organic content to 10-15% B or use a trap column.

Issue 2: Signal Degradation Over Time

  • Cause: Hydrolysis of the -CH2Cl group to -CH2OH (alcohol).

  • Fix: Ensure the diluent is at least 50% Acetonitrile and the autosampler is kept at 4°C.

Issue 3: Carryover

  • Cause: The lipophilic pyrazole core sticks to the injector needle.

  • Fix: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • Liu, D. Q., et al. (2010). "Analytical Control of Genotoxic Impurities in the Pharmaceutical Industry." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Alkyl Halide analysis).
  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Reference for alkyl chloride reactivity).

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.